Estrone glucuronide

Overview

Description

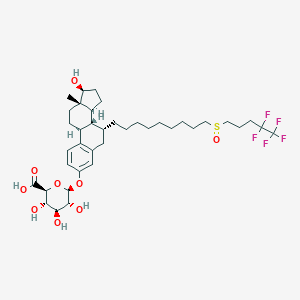

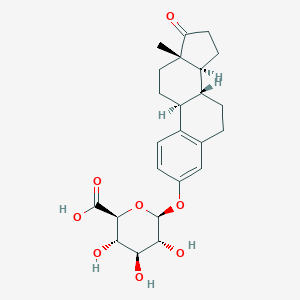

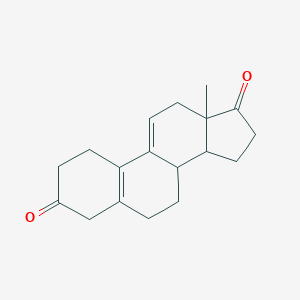

Estrone glucuronide, or estrone-3-D-glucuronide, is a conjugated metabolite of estrone . It is formed from estrone in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid and is eventually excreted in the urine by the kidneys . It has much higher water solubility than does estrone .

Synthesis Analysis

This compound is formed from estrone in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid . It is eventually excreted in the urine by the kidneys . The profiling of estrogens and their metabolites by mass spectrometry (MS) offers insights into health and disease . Low limits of quantification can be achieved by MS approaches, interfaced with GC or LC .Molecular Structure Analysis

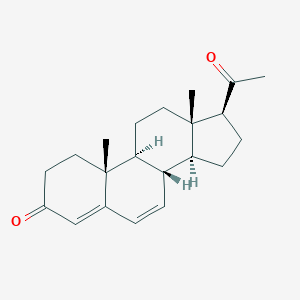

The molecular formula of this compound is C24H30O8 . It is a 17-oxo steroid, a beta-D-glucosiduronic acid, and a steroid glucosiduronic acid . It is functionally related to an estrone .Chemical Reactions Analysis

This compound can be reconverted back into estradiol . A large circulating pool of estrogen glucuronide and sulfate conjugates serves as a long-lasting reservoir of estradiol that effectively extends its terminal half-life of oral estradiol .Physical And Chemical Properties Analysis

This compound has a molar mass of 446.496 g·mol−1 . It has much higher water solubility than does estrone .Scientific Research Applications

Reproductive Health and Fertility Monitoring : Estrone glucuronide concentrations in urine have been used as indicators of the fertile period in women. Measurements of this compound can help predict ovulation, assisting in both natural family planning and fertility treatments. For instance, a significant rise in this compound concentration can indicate the start of the fertile period in women (Adlercreutz et al., 1982); (Branch et al., 1982).

Biochemical Transport and Metabolism : this compound is subject to efflux transport by human transporters such as MRP2, MRP3, MRP4, and BCRP. Understanding these transport mechanisms is crucial for comprehending the disposition of estrogen glucuronides in humans (Järvinen et al., 2017).

Environmental Impact and Detection : this compound has been detected in various water matrices, including sewage effluent and river water. The presence of this compound and other estrogen conjugates in the environment is a concern due to their potential endocrine-disrupting effects. Advanced methods have been developed for the rapid detection of these compounds in water sources (Kumar et al., 2009); (Kumar et al., 2012).

Medical and Diagnostic Applications : this compound has been used in developing assays and tests for monitoring ovarian function, predicting fertility, and understanding hormonal profiles in menstrual cycles. This has implications in clinical settings for managing reproductive health and fertility treatments (Barnard et al., 1989); (Alliende, 2002).

Pharmacokinetics in Drug Development : Understanding the pharmacokinetics of estrogens, including the metabolism to this compound, is vital in developing estrogen-based therapies, particularly for postmenopausal conditions. This research helps in determining the most effective forms of estrogen replacement therapy (Lievertz, 1987).

Technological Innovations in Hormone Monitoring : Technological advancements have led to the development of devices and methods for home monitoring of hormonal changes, including this compound levels. Such innovations offer convenience and accessibility for users, particularly in fertility tracking (Zia et al., 2013).

Mechanism of Action

Target of Action

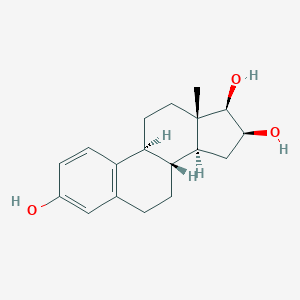

Estrone glucuronide, a conjugated metabolite of estrone, primarily targets estrogen-responsive tissues such as female organs, breasts, hypothalamus, and pituitary . It interacts with estrogen receptors in these tissues, which play a crucial role in various biological processes, including the regulation of the menstrual cycle and maintaining the health of the reproductive system .

Biochemical Pathways

This compound is formed from estrone in the liver by the enzyme UDP-glucuronyltransferase . This enzyme attaches a glucuronic acid to estrone, increasing its water solubility . The glucuronidation of estrone is a key step in the metabolism of estrogens, leading to the formation of more water-soluble compounds that can be readily excreted by the kidneys .

Pharmacokinetics

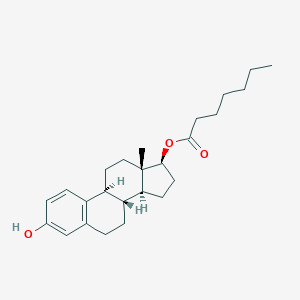

This compound exhibits unique pharmacokinetic properties. It is formed in the liver and is eventually excreted in the urine by the kidneys . Its high water solubility aids in its excretion . When exogenous estradiol is administered orally, it undergoes extensive first-pass metabolism (95%) in the intestines and liver . A single administered dose of estradiol is absorbed 15% as estrone, 25% as estrone sulfate, 25% as estradiol glucuronide, and 25% as this compound .

Result of Action

The action of this compound at the cellular level results in a variety of effects. As a metabolite of estradiol, it plays a key role in many of the body’s functions. In women, it’s involved in regulating the menstrual cycle and maintaining the health of the reproductive system . In both men and women, it helps to maintain bone health and plays a role in regulating mood and cognitive function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver, such as UDP-glucuronyltransferase, is crucial for its formation . Additionally, factors that affect the function of the intestines and liver can impact the first-pass metabolism of estradiol, influencing the levels of this compound in the body .

Future Directions

Recent studies have shown that the selection of women who are at high breast cancer risk for treatment with chemoprevention agents leads to an enhanced benefit/risk ratio . Major advances in risk assessment would be possible if reliable methodology were available to quantify estradiol and its major metabolites in the plasma or serum of postmenopausal women .

Biochemical Analysis

Biochemical Properties

Estrone glucuronide is involved in several biochemical reactions, primarily related to estrogen metabolism. The enzyme UDP-glucuronyltransferase catalyzes the conjugation of glucuronic acid to estrone, forming this compound . This reaction increases the hydrophilicity of estrone, making it more soluble in water and easier to excrete. This compound interacts with various proteins and enzymes, including transporters that facilitate its movement across cell membranes and into excretory pathways .

Cellular Effects

This compound influences various cellular processes, particularly those related to estrogen signaling. It can be reconverted back into estradiol, which then binds to estrogen receptors in target cells, affecting gene expression and cellular metabolism . This conversion and subsequent receptor binding play a role in regulating cell growth, differentiation, and other estrogen-dependent processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its conversion back into estradiol. Estradiol then binds to estrogen receptors, which dimerize and translocate to the cell nucleus. In the nucleus, these hormone-receptor complexes bind to estrogen response elements on DNA, modulating the transcription of target genes . This process influences various cellular functions, including cell proliferation, differentiation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable, but it can be hydrolyzed back into estrone and glucuronic acid under certain conditions . Long-term studies have shown that this compound can serve as a reservoir for estradiol, extending its half-life and maintaining estrogenic activity over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it primarily acts as a reservoir for estradiol, maintaining estrogenic activity. At higher doses, it can lead to adverse effects such as hormonal imbalances and toxicity . Studies have shown that excessive levels of this compound can disrupt normal endocrine functions and lead to various health issues .

Metabolic Pathways

This compound is involved in the metabolic pathways of estrogen. It is formed from estrone by the action of UDP-glucuronyltransferase and can be reconverted back into estradiol . This reversible conversion plays a crucial role in maintaining estrogen homeostasis. Additionally, this compound can be further metabolized into other estrogen conjugates, contributing to the complex regulation of estrogen levels in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. Organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs) facilitate its uptake into liver and kidney cells . Efflux transporters such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) mediate its expulsion into bile, urine, and the intestinal lumen . These transport mechanisms ensure the proper distribution and excretion of this compound .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and transporters involved in its metabolism and excretion . It does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Its interactions with transport proteins ensure its proper localization within cells and tissues .

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAZVHYPASAQKM-JBAURARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891497 | |

| Record name | Estrone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2479-90-5 | |

| Record name | Estrone 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRONE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933Q277TO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254.5 °C | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)